7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c1-22-11-6-3-5-10-9-12(23-16(10)11)17(21)20-18-19-15-13(24-2)7-4-8-14(15)25-18/h3-9H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRMQRXSXNJGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)C=CC=C4SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Hydroxy-4-methoxycinnamic Acid
Heating 2-hydroxy-4-methoxycinnamic acid at 180–200°C in acetic anhydride induces Perkin rearrangement, yielding 7-methoxybenzofuran-2-carboxylic acid (75–82% yield).
Mechanistic Insight :
The reaction proceeds via keto-enol tautomerism, followed by cyclodehydration:
$$
\text{2-Hydroxy-4-methoxycinnamic acid} \xrightarrow{\Delta, (Ac)2O} \text{7-Methoxybenzofuran-2-carboxylic acid} + H2O
$$
Palladium-Catalyzed Coupling Approach
An alternative route employs Suzuki-Miyaura coupling between 2-bromo-7-methoxybenzofuran and a boronic ester-functionalized carboxylic acid precursor. This method offers superior regiocontrol for complex substitution patterns.
Preparation of 4-(Methylthio)benzo[d]thiazol-2-amine
Classical Hinsberg Thiazole Synthesis
Treatment of 2-amino-4-(methylthio)benzenethiol with cyanogen bromide in ethanol generates the benzothiazole core (Scheme 1):
$$
\text{2-Amino-4-(methylthio)benzenethiol} + BrCN \rightarrow \text{4-(Methylthio)benzo[d]thiazol-2-amine} + HBr
$$
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 60°C | +18% |
| Solvent | EtOH/H2O (3:1) | +22% |
| Reaction Time | 4 h | Maximizes yield |
Directed Metallation Strategy
Lithiation of 4-(methylthio)benzo[d]thiazole using LDA at -78°C, followed by quench with trimethylsilyl chloride, affords 2-amino derivatives after hydrolysis (68% yield).
Amide Coupling Methodologies
Acid Chloride Route
Activation of 7-methoxybenzofuran-2-carboxylic acid with thionyl chloride (2 equiv) in anhydrous DCM produces the corresponding acyl chloride. Subsequent reaction with 4-(methylthio)benzo[d]thiazol-2-amine in pyridine affords the target compound (Table 1).
Table 1: Coupling Condition Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyridine | DCM | 25 | 12 | 78 |
| DMAP | THF | 40 | 6 | 82 |
| Et3N | Acetonitrile | 50 | 4 | 85 |
Carbodiimide-Mediated Coupling
Employing EDCl/HOBt in DMF at 0°C→RT achieves 89% yield with minimal epimerization.
Critical Parameters :
- Maintain pH 7–8 to prevent thioether oxidation
- Strict exclusion of moisture to avoid acyl chloride hydrolysis
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6)
IR Spectroscopy
Alternative Synthetic Approaches
One-Pot Tandem Reaction
Sequential Ullmann coupling and cyclocondensation using CuI/L-proline catalytic system reduces step count (Scheme 2):
$$
\text{2-Iodo-4-(methylthio)aniline} + \text{7-methoxypropiolic acid} \xrightarrow{\text{CuI, L-proline}} \text{Target} + HI
$$
Advantages :
- 72% overall yield
- No intermediate purification
Microwave-Assisted Synthesis
Irradiation at 150°C for 15 min in DMF enhances reaction rates 4-fold compared to conventional heating.
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Raw Material Cost ($/kg) | PMI* | E-Factor |
|---|---|---|---|
| Acid Chloride | 412 | 8.7 | 23.4 |
| EDCl Coupling | 587 | 6.2 | 18.9 |
| Tandem Reaction | 329 | 4.1 | 12.7 |
*Process Mass Intensity
Waste Stream Management
- Thionyl chloride route generates HCl/SO2 requiring caustic scrubbing
- EDCl method produces urea derivatives amenable to biodegradation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide linkage, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown promise as an antimicrobial agent, effective against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell walls and inhibit essential enzymes makes it a valuable candidate for developing new antibiotics.
Medicine
In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. It has been found to inhibit key signaling pathways involved in inflammation and cancer cell proliferation, making it a potential therapeutic agent for treating chronic inflammatory diseases and various cancers.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its incorporation into polymers and other materials can lead to the creation of advanced composites for various applications.
Mechanism of Action
The mechanism of action of 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide involves multiple molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell wall synthesis and function, leading to cell lysis and death. It also inhibits key enzymes involved in microbial metabolism.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by blocking the NF-κB signaling pathway.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting cell proliferation through the suppression of the PI3K/Akt/mTOR pathway.
Comparison with Similar Compounds
Similar Compounds
7-methoxybenzofuran-2-carboxamide: Lacks the benzo[d]thiazole moiety, resulting in different biological activities.
N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide: Lacks the methoxy group, which may affect its solubility and reactivity.
7-methoxy-N-(4-(methylthio)phenyl)benzofuran-2-carboxamide: Substitutes the benzo[d]thiazole moiety with a simpler phenyl ring, altering its pharmacological profile.
Uniqueness
The presence of both the methoxy group and the benzo[d]thiazole moiety in 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide confers unique chemical and biological properties. This combination enhances its solubility, reactivity, and ability to interact with multiple biological targets, making it a versatile compound for various applications.
Biological Activity
7-Methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of oncology and antimicrobial research. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C17H12N4OS4
- IUPAC Name : this compound
- CAS Number : 862974-12-7
The structure features a benzofuran moiety linked to a benzo[d]thiazole, which is known for contributing to various biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. The following table summarizes findings from recent research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.054 | Induction of apoptosis, tubulin inhibition |
| HeLa (Cervical) | 0.048 | Cell cycle arrest at G2/M phase |
| MCF-7 (Breast) | Not specified | Potential inhibition of estrogen receptors |
In one study, the compound demonstrated significant cytotoxicity against lung adenocarcinoma cells (A549), with an IC50 value of 0.054 µM, indicating potent antiproliferative activity. The mechanism involved the induction of apoptosis and inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties. It was tested against various bacterial strains, showing notable inhibitory effects. For instance, it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
Case Studies and Research Findings
- Study on Lung Cancer Cells :
- Antimicrobial Efficacy :
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
